molecular formula C17H16ClN5OS B2464071 2-((4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(3-chloro-2-methylphenyl)acetamide CAS No. 843620-15-5

2-((4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(3-chloro-2-methylphenyl)acetamide

Cat. No.: B2464071
CAS No.: 843620-15-5
M. Wt: 373.86
InChI Key: YHCSXQORLQQPAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the 1,2,4-triazole-thioacetamide class, characterized by a triazole core substituted with an amino group at position 4, a phenyl group at position 5, and a thioether linkage to an acetamide moiety. The acetamide group is further functionalized with a 3-chloro-2-methylphenyl substituent, contributing to its unique steric and electronic properties. Its molecular formula is C₁₈H₁₇ClN₅OS, with a molecular weight of 393.88 g/mol.

Properties

IUPAC Name

2-[(4-amino-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-(3-chloro-2-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN5OS/c1-11-13(18)8-5-9-14(11)20-15(24)10-25-17-22-21-16(23(17)19)12-6-3-2-4-7-12/h2-9H,10,19H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHCSXQORLQQPAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)CSC2=NN=C(N2N)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(3-chloro-2-methylphenyl)acetamide is a derivative of 1,2,4-triazole known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and comparative studies with similar compounds.

Chemical Structure and Properties

This compound features a triazole moiety, which is significant in medicinal chemistry due to its ability to interact with various biological targets. The molecular formula is C19H21N5OSC_{19}H_{21}N_{5}OS, with a molecular weight of approximately 367.47 g/mol. The structure includes functional groups that enhance its biological activity.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and proteins involved in critical cellular processes. Research indicates that it may disrupt cellular functions leading to apoptosis in cancer cells. The mechanism involves:

  • Enzyme Inhibition : The compound targets enzymes such as thymidylate synthase and histone deacetylases (HDAC), which are crucial for DNA synthesis and cell proliferation.
  • Protein Interaction : It interacts with proteins that regulate cell cycle progression, leading to growth inhibition and cell death.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of triazole derivatives. For instance:

  • Case Study 1 : A derivative similar in structure exhibited an IC50 value of 16.782μg/mL16.782\,\mu g/mL against HepG2 liver cancer cells, indicating potent antiproliferative effects .
CompoundCell LineIC50 (µg/mL)
This compoundHepG2TBD
Similar DerivativeHepG216.782

Antimicrobial Activity

The compound has shown promising results in antimicrobial assays against various bacterial strains. Comparative studies indicate that triazole derivatives can exhibit stronger antibacterial properties than conventional antibiotics.

Compound TypeBacterial StrainActivity
Triazole DerivativeGram-positiveSignificant
Triazole DerivativeGram-negativeModerate

Structure-Activity Relationship (SAR)

The structure of the compound significantly influences its biological activity. Modifications in the triazole ring or substituents on the phenyl groups can enhance or diminish activity:

  • Electron-withdrawing groups (e.g., chloro substituents) tend to increase potency.
  • Alkyl substitutions on the phenyl ring can modify lipophilicity and cellular uptake.

Comparative Analysis

Comparative studies with other triazole derivatives reveal that while many share similar core structures, variations in functional groups lead to distinct biological profiles:

CompoundActivity Profile
4-amino-5-phenyltriazoleAntimicrobial
4-amino-5-(4-pyridyl)-triazoleAntifungal
2-((4-amino-5-phenyltriazol-3-thiol))Cytotoxic

Scientific Research Applications

Antimicrobial Activity

The compound has shown promising antimicrobial properties against a range of pathogens. Studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria as well as fungal strains.

Case Study: Antimicrobial Screening

In one study, derivatives of triazole compounds were synthesized and tested for their antimicrobial activities using the turbidimetric method. The results indicated that certain derivatives exhibited significant activity against bacterial strains such as Staphylococcus aureus and Escherichia coli, suggesting that modifications in the triazole structure can enhance efficacy .

CompoundActivity AgainstMethod Used
Derivative AS. aureusTurbidimetric method
Derivative BE. coliTurbidimetric method
Derivative CFungal strainsTurbidimetric method

Anticancer Activity

The compound has also been investigated for its potential anticancer properties. Research indicates that it can inhibit the proliferation of cancer cell lines, including breast cancer cells.

Case Study: Anticancer Evaluation

A study evaluated the anticancer activity of synthesized triazole derivatives against MCF7 (human breast adenocarcinoma) cell lines using the Sulforhodamine B assay. The results revealed that some compounds exhibited significant cytotoxic effects, with IC50 values indicating effective inhibition of cell growth .

CompoundCancer Cell LineIC50 (µM)
Compound DMCF715.2
Compound EMCF712.8
Compound FMCF79.5

Diuretic Activity

The diuretic potential of this compound has also been explored, particularly in relation to its structural modifications.

Case Study: Diuretic Activity Assessment

Research focused on the diuretic effects of various derivatives indicated that specific substitutions on the triazole ring enhanced diuretic activity. For instance, compounds with 2-chloro or 3-nitro substituents showed increased efficacy in promoting diuresis compared to their unsubstituted counterparts .

CompoundSubstitutionDiuretic Effect
Compound G2-chloroHigh
Compound H3-nitroModerate
Compound IUnsubstitutedLow

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous compounds share the 1,2,4-triazole-thioacetamide scaffold but differ in substituents on the triazole ring or acetamide group. Below is a detailed comparison:

Table 1: Structural and Physicochemical Comparisons

Compound Name Triazole Substituents Acetamide Substituent Molecular Weight (g/mol) Key Properties/Activity Reference ID
Target Compound : 2-((4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(3-chloro-2-methylphenyl)acetamide 4-amino, 5-phenyl 3-chloro-2-methylphenyl 393.88 High polarity due to amino group; potential Orco modulation (inferred from analogs)
N-(3-chloro-2-methylphenyl)-2-((5-(2-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide 4-phenyl, 5-(2-methoxyphenyl) 3-chloro-2-methylphenyl 450.93 Reduced solubility vs. target compound due to methoxy group; discontinued commercial status
2-((4-Amino-5-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2,6-dimethylphenyl)acetamide (MFCD04022057) 4-amino, 5-(3-chlorophenyl) 2,6-dimethylphenyl 414.32 Enhanced lipophilicity from chloro and methyl groups; unknown bioactivity
2-[[4-amino-5-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(5-chloro-2-methylphenyl)acetamide 4-amino, 5-(3-methylphenyl) 5-chloro-2-methylphenyl 401.89 Structural isomer of target; similar steric bulk but altered electronic profile
2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methoxy-5-methylphenyl)acetamide (CAS 577963-16-7) 4-amino, 5-phenyl 2-methoxy-5-methylphenyl 369.44 Lower molecular weight vs. target; methoxy group may enhance metabolic stability

Key Findings :

Substituent Effects on Bioactivity: The amino group at position 4 of the triazole (common in the target compound and CAS 577963-16-7) is critical for hydrogen bonding in receptor interactions, as seen in Orco agonists like VUAA1 (N-(4-ethylphenyl)-2-((4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl)thio)acetamide) .

Synthetic Routes: Most analogs are synthesized via nucleophilic substitution of chloroacetamide intermediates with triazole-thiols, as described for derivatives in Iranian Journal of Pharmaceutical Research (e.g., compounds 6a–c with pyridinyl groups) .

Derivatives with 3-chlorophenyl or 2-methoxy groups (e.g., MFCD04022057 and CAS 577963-16-7) show divergent physicochemical profiles, highlighting the tunability of this scaffold for drug discovery .

Q & A

What are the optimized synthetic routes for 2-((4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(3-chloro-2-methylphenyl)acetamide, and how do reaction conditions impact yield?

Answer:
The synthesis typically involves multi-step reactions starting with the preparation of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thione, followed by nucleophilic substitution with chloroacetamide derivatives. Key steps include:

  • Step 1: Synthesis of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thione via cyclization of thiocarbazide precursors under acidic conditions.
  • Step 2: Alkylation with chloroacetamide derivatives (e.g., N-(3-chloro-2-methylphenyl)chloroacetamide) in ethanol/water with KOH as a base, refluxed for 1–3 hours.

Critical Reaction Parameters:

ParameterOptimal ConditionImpact on Yield
SolventEthanol/water (1:1)Maximizes solubility and reaction efficiency
TemperatureReflux (~78°C)Higher temperatures reduce by-product formation
Base0.002 M KOHEnsures deprotonation of thiol for nucleophilic attack
Reaction Time1–2 hoursProlonged time leads to decomposition

Yield Optimization: Recrystallization from ethanol improves purity (>95%) .

What advanced spectroscopic and analytical methods are recommended for structural characterization of this compound?

Answer:
A combination of techniques is essential:

  • Nuclear Magnetic Resonance (NMR):
    • 1H NMR: Identify protons on the triazole ring (δ 7.8–8.2 ppm), acetamide methylene (δ 4.1–4.3 ppm), and aromatic substituents (δ 6.8–7.5 ppm) .
    • 13C NMR: Confirm carbonyl (C=O, ~170 ppm) and triazole carbons (~150 ppm) .
  • Mass Spectrometry (HRMS): Validate molecular weight (e.g., [M+H]+ at m/z 415.08) and fragmentation patterns .
  • X-ray Crystallography: Resolve tautomeric forms (e.g., thione vs. thiol) and confirm stereochemistry .

Methodological Note: Use DMSO-d6 for NMR to enhance solubility of polar intermediates .

How should researchers design experiments to evaluate the anti-exudative or antimicrobial activity of this compound?

Answer:
In Vitro Screening Protocol:

  • Anti-exudative Activity: Use carrageenan-induced rat paw edema models. Administer 10–50 mg/kg doses and measure edema inhibition (%) at 3-hour intervals .
  • Antimicrobial Assays:
    • Bacterial Strains: Staphylococcus aureus (Gram+) and Escherichia coli (Gram-).
    • Method: Broth microdilution (MIC determination) with 96-well plates. Incubate at 37°C for 24 hours .

Key Controls:

  • Positive controls (e.g., Diclofenac for anti-exudative, Ciprofloxacin for antimicrobial).
  • Solvent controls (DMSO <1% v/v) to rule out vehicle effects .

How can structure-activity relationship (SAR) studies be conducted to improve this compound’s pharmacological profile?

Answer:
SAR Strategies:

  • Substituent Variation: Modify the phenyl (C5) or 3-chloro-2-methylphenyl (N-acetamide) groups. For example:
    • Replace phenyl with 2,4-dimethoxyphenyl to enhance antimicrobial activity .
    • Introduce electron-withdrawing groups (e.g., -NO2) on the acetamide moiety to improve metabolic stability .
  • Biological Testing: Compare IC50/MIC values across derivatives to identify critical substituents.

Case Study: Derivatives with 3,4-dimethoxyphenyl substituents showed 4-fold higher antifungal activity than the parent compound .

How can contradictory biological activity data across studies be resolved?

Answer:
Common Sources of Discrepancies:

  • Assay Variability: Differences in cell lines (e.g., HeLa vs. HEK293) or bacterial strains.
  • Compound Purity: HPLC analysis (≥95% purity) is critical; impurities >5% skew results .
  • Dosing Regimens: Compare pharmacokinetic parameters (e.g., Cmax, AUC) in animal models .

Validation Steps:

Replicate studies under standardized conditions (e.g., CLSI guidelines for antimicrobial assays).

Cross-validate using orthogonal assays (e.g., enzymatic inhibition vs. whole-cell activity) .

What are the challenges in translating in vitro activity to in vivo efficacy, and how can they be addressed?

Answer:
Key Challenges:

  • Poor Solubility: Use co-solvents (e.g., PEG-400) or nanoformulations to enhance bioavailability.
  • Metabolic Instability: Introduce methyl or fluorine groups to block cytochrome P450 oxidation .

Experimental Design:

  • Pharmacokinetic Studies: Measure plasma half-life (t1/2) and tissue distribution in rodent models.
  • Metabolite Identification: LC-MS/MS to track degradation products .

What safety protocols are recommended for handling this compound in laboratory settings?

Answer:
Handling Guidelines:

  • PPE: Nitrile gloves, lab coat, and safety goggles.
  • Ventilation: Use fume hoods to avoid inhalation of dust/aerosols .
  • Storage: In airtight containers at 2–8°C, away from moisture and oxidizers .

Emergency Response:

  • Spills: Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste.
  • Exposure: Rinse skin/eyes with water for 15 minutes; seek medical attention .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.